4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
Description
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is a bicyclic amine comprising a cyclohexane ring substituted with an amine group at position 1 and a 4-methylpiperidin-1-yl group at position 4. The stereochemistry of substituents (e.g., cis or trans) significantly influences its physicochemical and biological properties. For example, (1S,2S)-2-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS: 824938-98-9) was synthesized via asymmetric cycloetherification of cyanohydrins, yielding 35% with characteristic ^1H NMR signals at δ 7.05 (br s, 2H, NH2) and ^13C NMR peaks indicative of cyclohexane and piperidine moieties . This compound’s molecular formula is C12H23N2 (MW: 195.3 g/mol), with a piperidine ring contributing to moderate lipophilicity.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h10-12H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPKEUWJTYUINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 4-Methylcyclohexanone or Derivatives
One industrially relevant route begins with the hydrogenation of 4-methylcyclohexanone to obtain 4-methylcyclohexan-1-amine intermediates. This is often achieved via catalytic hydrogenation using supported ruthenium catalysts with alkali metal promoters, which facilitate selective reduction and amination steps.
- Catalyst system: Ruthenium supported on carbon fiber, activated carbon, or alumina.
- Promoters: Lithium metaborate, sodium hydroxide, potassium hydroxide, or other alkali metal oxides.
- Process: Hydrogenation of open-chain crown ether derivatives or related precursors under controlled conditions yields trans-4-methylcyclohexan-1-amine with high stereoselectivity.
- Purification: Acidification to form hydrochloride salts, followed by crystallization and neutralization to isolate the trans isomer with high purity (>99% anti/cis ratio).
This method is favored for industrial scalability due to the use of relatively inexpensive catalysts and reagents, and the ability to recycle cis isomers back into the reaction stream to improve yield efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Advantages | Drawbacks | Yield / Purity | Scale Suitability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation of Cyclohexanone (Ru/C + Alkali promoter) | Ru/C, Li metaborate, H2 | High stereoselectivity, scalable | Requires catalyst recovery | High purity (>99% anti) | Industrial scale |
| Reductive Amination with Sodium Triacetoxyborohydride | Sodium triacetoxyborohydride, methylamine | Straightforward lab synthesis | Moisture sensitive, pyrophoric, low yield | ~13.6 mol% yield | Limited, safety concerns |
| Titanium(IV) Tetraisopropoxide-catalyzed Reductive Amination | Ti(OiPr)4, NaBH4, methylamine | Milder conditions, fewer steps | Requires careful reagent handling | Improved yields | Potential for scale-up |
| Acidification and Crystallization Purification | HCl or H2SO4, isobutanol/acetone solvents | Efficient purification, recyclable | Additional crystallization steps | ~44.4% molar yield (hydrochloride salt) | Industrially viable |
Research Findings and Recommendations
- The hydrogenation approach using ruthenium catalysts and alkali metal promoters is well-documented for producing the cyclohexan-1-amine core with excellent stereochemical control and purity, making it suitable for large-scale manufacturing.
- Reductive amination methods remain the most direct route to attach the 4-methylpiperidin-1-yl substituent but require optimization to avoid hazardous reagents and improve yields.
- Newer catalytic systems and process intensification strategies can reduce reaction times and improve environmental profiles, aligning with green chemistry principles.
- Purification by crystallization of acid salts is preferred over chromatographic methods for industrial applications due to cost and safety considerations.
- Recycling of undesired isomers and unreacted starting materials enhances overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
Role in Drug Design
The compound serves as a crucial building block in the design of small molecule drugs. Its piperidine structure is a common motif in many pharmaceuticals, making it valuable for synthesizing compounds with specific biological activities. Researchers utilize synthetic organic chemistry techniques such as reductive amination, acylation, and alkylation to incorporate this compound into larger drug molecules.
Results and Outcomes
Drugs designed using 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine have shown improved binding efficiency in silico, with subsequent in vitro tests confirming these findings. For instance, computational modeling and molecular docking studies have been employed to predict interactions with biological targets, leading to the identification of potential therapeutic candidates.
Organic Synthesis
Versatile Intermediate
In organic synthesis, this compound acts as an intermediate for creating complex organic molecules. Its ability to undergo various chemical transformations allows chemists to develop new compounds with desired properties.
Methods of Application
The compound is often used in synthetic pathways that involve careful control of reaction conditions, such as temperature and pH, to ensure optimal yields and purity of the final products.
Biochemistry
Enzyme Interaction Studies
The compound's role in biochemical research has been explored concerning metabolic pathways and enzyme interactions. Biochemical assays are conducted to study its interaction with enzymes, focusing on parameters like enzyme concentration and substrate specificity.
Results and Outcomes
Certain derivatives of this compound have been identified as enzyme inhibitors, offering insights into potential therapeutic uses. For example, studies have indicated that modifications to the structure can enhance inhibitory activity against specific enzymes involved in metabolic processes.
Material Science
Development of Polymeric Materials
In material science, this compound is investigated for its role in synthesizing new polymeric materials. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Mechanical Strength | Low | High |
| Thermal Stability | Moderate | Enhanced |
These properties make the resulting materials suitable for various industrial applications.
Analytical Chemistry
Use as a Standard or Reagent
Analytical chemists utilize this compound as a standard or reagent in chromatographic methods such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It serves both as a reference for calibration curves and as a derivatization agent to improve detection sensitivity.
Results and Outcomes
The application of this compound in analytical methods has led to more accurate and reliable quality control measures for pharmaceuticals.
Case Study 1: Drug Development
A study focused on the synthesis of novel inhibitors targeting specific biological pathways utilized this compound as a core component. The resulting compounds demonstrated significant efficacy against cancer cell lines, highlighting the compound's potential in anticancer drug development .
Case Study 2: Polymer Synthesis
Research involving the synthesis of new polymeric materials incorporating the compound showed substantial improvements in mechanical properties compared to traditional polymers. This advancement opens avenues for developing stronger materials for engineering applications.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Variations
Piperidine vs. Piperazine Derivatives
- 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine : The piperidine group (pKa ~11) imparts basicity and lipophilicity, favoring membrane permeability.
- (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (CAS: N/A): Piperazine (pKa1 ~9.7, pKa2 ~5.6) introduces two nitrogen centers, enhancing hydrogen-bonding capacity and aqueous solubility. MS (ESI +) shows m/z 198 [M + H]+, corresponding to C11H23N3 (MW: 197.3 g/mol) .
Triazole and Oxadiazole Derivatives
Substituent Position and Stereochemistry
- Positional Isomerism : 1,4-disubstituted cyclohexanes (e.g., target compound) adopt chair conformations with substituents in equatorial or axial positions, influencing steric interactions. In contrast, 1,2-disubstituted analogs () may exhibit greater steric hindrance.
- Stereoisomerism : The (1S,2S) configuration in demonstrates how stereochemistry affects synthetic yield (35%) and NMR splitting patterns (e.g., ddd at δ 2.97).
Physicochemical Properties
| Property | This compound | (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 195.3 | 197.3 | 224.3 |
| Heterocycle | Piperidine | Piperazine | Triazole |
| LogP (Predicted) | ~2.5 | ~1.8 | ~1.2 |
| Key Functional Groups | NH2, piperidine | NH2, piperazine | NH2, triazole, ethoxymethyl |
- LogP Trends : Piperidine derivatives exhibit higher lipophilicity than piperazine or triazole analogs, impacting bioavailability and blood-brain barrier penetration.
- Solubility : Piperazine-containing compounds (e.g., ) likely have improved water solubility due to additional hydrogen-bonding sites.
Biological Activity
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclohexane ring substituted with a piperidine moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a cyclohexane ring attached to a piperidine ring, which contains a methyl group at the 4-position of the piperidine.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine nitrogen can participate in hydrogen bonding, enhancing binding affinity to target proteins. This compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the piperidine structure can enhance activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis infections .
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Inhibitors targeting DPP-IV are crucial in managing type 2 diabetes. Compounds similar to this compound have been identified as selective DPP-IV inhibitors, demonstrating potential for oral bioavailability and effectiveness in glucose regulation .
Cannabinoid Receptor Interaction
There is emerging evidence that compounds with similar structures may interact with cannabinoid receptors, particularly CB1. These interactions suggest potential applications in obesity management and metabolic disorders due to their inverse agonist activity .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted on various analogs of this compound. This analysis focuses on modifying substituents on the piperidine and cyclohexane rings to optimize biological activity while minimizing toxicity. For instance, substituents at the 4-position of the piperidine ring have shown varied effects on potency against microbial strains, indicating that careful modification can lead to improved therapeutic profiles .
| Compound | MIC (µM) | Notes |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit with moderate activity |
| 4PP-2 | 2.0 | Improved activity with tert-butyl substitution |
| 4PP-3 | 6.8 | Similar activity; structural modification retained efficacy |
| 4PP-17 | 2.7 | Addition of dimethylamino group reduced activity |
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Tuberculosis Treatment : A study focused on the efficacy of piperidine analogs against M. tuberculosis demonstrated that specific substitutions significantly enhanced antimicrobial potency while maintaining low cytotoxicity .
- Diabetes Management : Research into DPP-IV inhibitors has shown that compounds derived from similar scaffolds as this compound effectively lower blood glucose levels in diabetic models .
Q & A
How can researchers optimize the synthetic yield of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine while minimizing stereochemical impurities?
Level: Advanced
Methodological Answer:
Optimization involves multi-step synthesis with strict control over reaction conditions. For example, the compound’s stereoisomers (e.g., (1R,4R)- and (1S,4S)-configurations) require chiral resolution techniques, such as using enantiomerically pure intermediates or chiral catalysts. Evidence from a European patent application demonstrates that hydrogenolysis of dibenzyl-protected precursors (e.g., Step 5 in ) under controlled hydrogen pressure (1–3 atm) and temperature (20–25°C) improves yield (up to 70–80%) while reducing racemization. Purification via column chromatography with polar solvents (e.g., EtOAc/hexane gradients) further isolates stereoisomers, as confirmed by NMR splitting patterns and mass spectrometry .
What advanced spectroscopic techniques are recommended for confirming the stereochemistry of this compound derivatives?
Level: Basic
Methodological Answer:
1H NMR spectroscopy at high field strength (300–500 MHz) is critical for resolving coupling constants (e.g., J = 3.3–13.2 Hz in ), which differentiate axial/equatorial proton orientations in the cyclohexyl ring. Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of substituents. For example, NOE correlations between the piperidinyl methyl group and cyclohexyl protons validate the 1,4-trans configuration. Complementary ESI-MS ([M+H]+ = 198) and 13C NMR (e.g., 45–55 ppm for cyclohexyl carbons) provide additional structural validation .
How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives in biological systems?
Level: Advanced
Methodological Answer:
SAR studies require systematic variation of substituents on the triazine or cyclohexane moieties. For instance, highlights seven derivatives with substituents like 4-fluorophenyl or 4-methoxyphenyl. Biological assays (e.g., antileukemic activity) should employ standardized protocols:
- Dose-response curves : Test compounds at 0.1–100 μM concentrations.
- Control groups : Use cisplatin or doxorubicin as positive controls.
- 3D-QSAR modeling : Apply comparative molecular field analysis (CoMFA) to correlate electronic/hydrophobic properties with IC50 values. For example, electron-withdrawing groups (e.g., -NO2) enhance activity by 30–40% compared to electron-donating groups (e.g., -OCH3) .
What computational methods are suitable for predicting the reactivity of this compound in oxidation or substitution reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level (as in ) can model reaction pathways. Key steps include:
Geometry optimization : Minimize energy for reactants, transition states, and products.
Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic sites (e.g., amine groups with high HOMO energy).
Potential energy surface (PES) mapping : Compare activation energies for competing pathways (e.g., permanganate oxidation vs. nucleophilic substitution).
Experimental validation via HPLC or in-situ IR spectroscopy ensures computational accuracy .
How can contradictory biological activity data between similar derivatives be resolved methodologically?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or conformational flexibility. To address this:
- Replicate studies : Perform triplicate experiments with independent synthetic batches.
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability over 100 ns trajectories. For example, piperidinyl-methyl groups may adopt multiple chair conformations, altering binding affinity by ±20%.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 values). ’s 3D-QSAR model (q² = 0.85, r² = 0.92) demonstrates how substituent electronegativity and steric bulk explain >90% of variance in activity .
What purification strategies are effective for isolating this compound from byproducts in multi-step syntheses?
Level: Basic
Methodological Answer:
- Liquid-liquid extraction : Use dichloromethane/water partitioning to remove hydrophilic impurities (e.g., unreacted amines).
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline products. achieved >95% purity via recrystallization from MeOH.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/0.1% TFA gradients for challenging separations (e.g., diastereomers) .
How can researchers validate the pharmacological relevance of this compound derivatives using in silico tools?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes (e.g., CDK2). Parameters: grid size = 25 ų, exhaustiveness = 100.
- ADMET prediction : Tools like SwissADME predict logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition risks.
- Free-energy perturbation (FEP) : Quantify binding energy differences (±1 kcal/mol accuracy) between derivatives. ’s piperazine-carbothioamide analogs show improved solubility (clogP = 2.1) over parent compounds .
What factorial design approaches are appropriate for optimizing reaction conditions in the synthesis of this compound?
Level: Advanced
Methodological Answer:
A 2k factorial design (e.g., 23 for temperature, catalyst loading, and solvent polarity) identifies critical factors:
- Variables : Temperature (20–60°C), catalyst (Pd/C vs. Raney Ni), solvent (EtOH vs. THF).
- Response metrics : Yield (%) and enantiomeric excess (ee%).
- ANOVA analysis : Determine significance (p < 0.05) of interactions. For example, ’s hydrogenolysis at 25°C with Pd/C in EtOH maximizes yield (82%) and ee (98%) .
What are the best practices for documenting synthetic procedures to ensure reproducibility?
Level: Basic
Methodological Answer:
- Detailed protocols : Specify reaction times (±5 min), solvent grades (HPLC vs. technical), and equipment (e.g., Schlenk line for air-sensitive steps).
- Analytical data : Report NMR (δ in ppm, multiplicity), HRMS (m/z error < 5 ppm), and melting points (uncorrected).
- Batch records : Track lot numbers of reagents (e.g., dibenzylamine in ) to trace impurities. Reproducibility in was confirmed via inter-lab validation (RSD < 5%) .
How can researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?
Level: Advanced
Methodological Answer:
- Sensitivity analysis : Vary DFT functionals (e.g., B3LYP vs. M06-2X) to assess energy barrier consistency.
- Isotopic labeling : Use 15N or 2H isotopes to trace reaction pathways (e.g., amine oxidation in ).
- In-situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., imine vs. enamine tautomers) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
